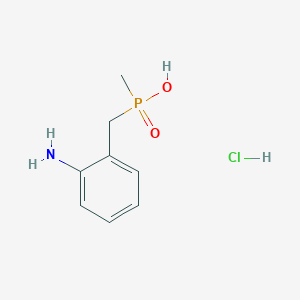![molecular formula C26H19N5O B14374432 1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one CAS No. 90163-51-2](/img/structure/B14374432.png)
1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with diazenyl and hydrazinylidene functional groups, making it an interesting subject for chemical research and industrial applications.
準備方法
The synthesis of 1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one typically involves multiple steps, starting with the preparation of the naphthalene derivatives. The process often includes:
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound to form the azo compound.
Hydrazinylidene Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions.
化学反応の分析
1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents depending on the reagents used.
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one involves its interaction with biological molecules. The compound can bind to proteins and enzymes, altering their function. The diazenyl group can participate in redox reactions, generating reactive intermediates that can interact with cellular components. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar compounds to 1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one include other azo compounds and hydrazine derivatives. These compounds share structural similarities but differ in their specific functional groups and substituents. The uniqueness of this compound lies in its combination of diazenyl and hydrazinylidene groups, which confer distinct chemical and biological properties.
Some similar compounds include:
- 1-(2-{4-[(E)-(4-Hydroxyphenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one
- 1-(2-{4-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one
特性
CAS番号 |
90163-51-2 |
|---|---|
分子式 |
C26H19N5O |
分子量 |
417.5 g/mol |
IUPAC名 |
1-[[4-[(4-aminophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C26H19N5O/c27-18-10-12-19(13-11-18)28-29-23-14-15-24(22-8-4-3-7-21(22)23)30-31-26-20-6-2-1-5-17(20)9-16-25(26)32/h1-16,32H,27H2 |
InChIキー |
WGGKXPOAZGHSNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC=C(C=C5)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


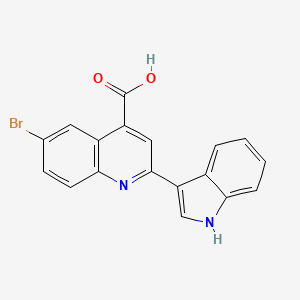
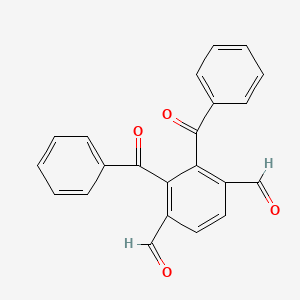
![(E)-3-hydroxy-N-(2-methylphenyl)-2-[(2-methylphenyl)diazenyl]but-2-enamide](/img/structure/B14374362.png)
![1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol](/img/structure/B14374374.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)

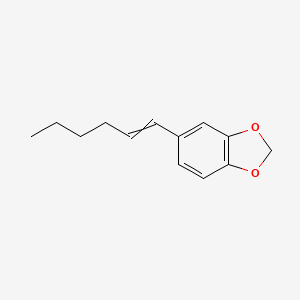
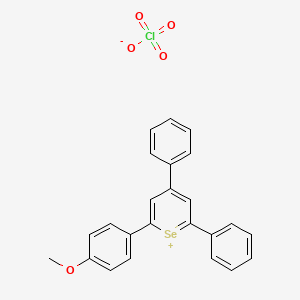
![1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14374414.png)
![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)
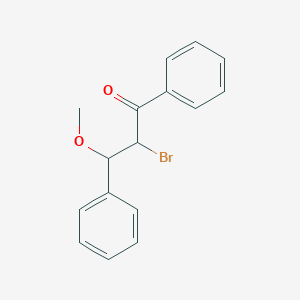
![2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one](/img/structure/B14374423.png)
